Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione
Overview
Description
Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione is a compound that features a unique adamantane structure, which is known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of adamantane derivatives with pyrrolidinedione compounds. One common method includes the amidation of adamantane derivatives under Schotten-Baumann conditions, followed by reduction to the corresponding amine . The reaction conditions often require the use of catalysts such as triethylboranes and finely ground potassium hydroxide (KOH) in the presence of 18-crown-6 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as iodine.
Reduction: Reduction reactions can be performed using reagents like borane-tetrahydrofuran (BH3·THF).
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium permanganate.
Reducing Agents: Borane-tetrahydrofuran (BH3·THF), lithium aluminum hydride (LiAlH4).
Catalysts: Triethylboranes, potassium hydroxide (KOH), 18-crown-6.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to target proteins and enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dehydroadamantane: Known for its high reactivity and use in organic synthesis.
2-(1-adamantyl)-1,3-butadiene: Utilized in polymerization reactions and the production of advanced materials.
Adamantane derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
Acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione stands out due to its unique combination of the adamantane structure with the pyrrolidinedione moiety. This combination provides a balance of stability, reactivity, and bioactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
acetic acid;3-(1-adamantylamino)-1-ethylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H4O2/c1-2-18-14(19)6-13(15(18)20)17-16-7-10-3-11(8-16)5-12(4-10)9-16;1-2(3)4/h10-13,17H,2-9H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZBQKXHXYOHCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NC23CC4CC(C2)CC(C4)C3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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